1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
Brand Name: Vulcanchem
CAS No.: 1426958-32-8
VCID: VC2961542
InChI: InChI=1S/C12H16BrClN2/c1-2-15-5-7-16(8-6-15)10-3-4-11(13)12(14)9-10/h3-4,9H,2,5-8H2,1H3
SMILES: CCN1CCN(CC1)C2=CC(=C(C=C2)Br)Cl
Molecular Formula: C12H16BrClN2
Molecular Weight: 303.62 g/mol

1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine

CAS No.: 1426958-32-8

Cat. No.: VC2961542

Molecular Formula: C12H16BrClN2

Molecular Weight: 303.62 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine - 1426958-32-8

Specification

CAS No. 1426958-32-8
Molecular Formula C12H16BrClN2
Molecular Weight 303.62 g/mol
IUPAC Name 1-(4-bromo-3-chlorophenyl)-4-ethylpiperazine
Standard InChI InChI=1S/C12H16BrClN2/c1-2-15-5-7-16(8-6-15)10-3-4-11(13)12(14)9-10/h3-4,9H,2,5-8H2,1H3
Standard InChI Key CZPOPTXZINVAQU-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C2=CC(=C(C=C2)Br)Cl
Canonical SMILES CCN1CCN(CC1)C2=CC(=C(C=C2)Br)Cl

Introduction

Chemical Identity and Structure

1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine is a substituted piperazine derivative characterized by a dihalogenated phenyl ring attached to a piperazine moiety. The compound contains both bromine and chlorine atoms on the phenyl ring, creating a unique substitution pattern that influences its chemical reactivity and potential biological interactions.

Basic Information

ParameterInformation
Chemical Name1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
CAS Registry Number1426958-32-8
Molecular FormulaC12H16BrClN2
Molecular Weight303.63 g/mol
SMILES NotationCCN1CCN(CC1)c1ccc(c(c1)Cl)Br

The structure of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine features a six-membered piperazine ring with one nitrogen atom (N1) connected to the 4-bromo-3-chlorophenyl group and the other nitrogen (N4) bearing an ethyl substituent. The phenyl ring contains a bromine atom at the para-position (C4) relative to the piperazine attachment and a chlorine atom at the meta-position (C3) .

Structural Characteristics

The compound's structure can be understood as having three main components:

  • A piperazine heterocycle forming the central scaffold

  • An ethyl group (-CH2CH3) attached to one nitrogen of the piperazine ring

  • A 4-bromo-3-chlorophenyl moiety attached to the other nitrogen

This molecular architecture creates a compound with specific spatial and electronic properties that influence its chemical behavior and potential interactions with biological systems.

Physical and Chemical Properties

The physical and chemical properties of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine are determined by its molecular structure, particularly the presence of the halogen substituents and the basic piperazine ring.

Physical Properties

PropertyValue/Description
Physical StateSolid at room temperature
Molecular Weight303.63 g/mol
AppearanceCrystalline solid (predicted)
SolubilityLikely soluble in organic solvents (e.g., dichloromethane, chloroform, ethanol); limited water solubility

Chemical Properties

The chemical behavior of this compound is influenced by several structural features:

  • Basicity: The piperazine nitrogens confer basic properties to the molecule. The N4 nitrogen (with the ethyl group) typically exhibits higher basicity than the N1 nitrogen (connected to the phenyl ring) due to the electron-withdrawing effects of the aromatic substituent.

  • Nucleophilicity: The nitrogen atoms can act as nucleophiles in various chemical reactions, although their nucleophilicity is moderated by their substitution patterns.

  • Halogen Reactivity: The bromine and chlorine atoms on the phenyl ring can participate in various transformations, particularly metal-catalyzed coupling reactions. Typically, the C-Br bond is more reactive than the C-Cl bond in such reactions.

  • Aromaticity: The phenyl ring contributes to the compound's ability to engage in π-π interactions, which can be relevant for molecular recognition processes and crystal packing.

Applications and Research Areas

The applications of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine can be inferred from the known uses of structurally related compounds and the general properties of halogenated phenylpiperazines.

Pharmaceutical Research

Piperazine derivatives have been extensively studied in pharmaceutical research due to their favorable pharmacological properties. The piperazine scaffold appears in numerous bioactive compounds and approved drugs. Specifically:

  • Central Nervous System Agents: Phenylpiperazines have been investigated as ligands for various neurotransmitter receptors, including serotonin (5-HT), dopamine, and adrenergic receptors .

  • Structure-Activity Relationship Studies: The specific halogen substitution pattern in 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine could provide valuable data on how halogen positioning affects biological activity and receptor binding .

  • Drug Development: The compound could serve as a starting point or intermediate in the development of more complex bioactive molecules targeting specific disease pathways.

Chemical Intermediates

The presence of reactive functional groups makes 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine potentially valuable as a chemical intermediate:

  • Cross-Coupling Reactions: The aryl halides (Br, Cl) can participate in various transition metal-catalyzed coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings .

  • N-Alkylation Reactions: The piperazine nitrogens, particularly if one is unsubstituted, can undergo alkylation reactions to introduce additional functional groups.

  • Building Block: The compound could serve as a building block for constructing more complex molecular architectures with specific three-dimensional arrangements.

Analytical Standards and Research Tools

Given its well-defined structure and distinct halogen substitution pattern, 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine may find application as:

  • Analytical Reference Standard: For identification and quantification in analytical chemistry

  • Probe Compound: For investigating specific biological pathways or receptor subtypes

  • Synthetic Method Development: As a model substrate for developing new synthetic methodologies

Related Compounds

Several structurally related compounds provide context for understanding the properties and potential applications of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine.

Halogenated Phenylpiperazine Analogs

CompoundCAS NumberMolecular FormulaKey Structural Difference
1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine1426958-32-8C12H16BrClN2Reference compound
1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine1426958-37-3C11H14BrClN2Methyl instead of ethyl at N4
1-(2-bromo-5-chlorophenyl)-4-methyl-piperazine1261940-25-3C11H14BrClN2Different halogen positions
1-(4-Bromophenylsulfonyl)-4-ethylpiperazine385404-09-1C12H17BrN2O2SContains sulfonyl linker; no chlorine
1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine1331185-87-5C12H16BrFN2O2SSulfonyl linker; fluorine instead of chlorine
1-(1-(3-Bromophenyl)ethyl)-4-ethylpiperazine1704082-58-5C14H21BrN2Contains ethyl linker between phenyl and piperazine

These related compounds demonstrate the structural diversity within the halogenated phenylpiperazine class and suggest how subtle changes in substitution patterns might affect chemical and biological properties .

Structure-Activity Relationships

Studies on related piperazine derivatives have revealed several important structure-activity relationships:

  • Halogen Position Effects: The position of halogen substituents on the phenyl ring can significantly impact receptor binding affinity and selectivity.

  • N4-Substituent Influence: The nature of the substituent at the N4 position (ethyl in this case) affects the compound's basicity, lipophilicity, and pharmacokinetic properties.

  • Phenyl-Piperazine Connection: The direct attachment of the phenyl ring to the piperazine (versus connection through a linker) influences the conformational flexibility and three-dimensional structure of the molecule .

These relationships provide a framework for understanding how 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine might interact with biological systems and how its properties might compare to those of structurally related compounds.

Spectroscopic Characterization

Although specific spectroscopic data for 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine is limited in the available literature, predicted spectroscopic characteristics can be inferred based on its structural features and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In proton (¹H) NMR, the compound would typically show:

  • Signals for the ethyl group (a triplet for the CH₃ around 1.0-1.2 ppm and a quartet for the CH₂ around 2.4-2.6 ppm)

  • Signals for the piperazine ring protons (typically in the range of 2.5-3.5 ppm)

  • Aromatic protons from the phenyl ring (6.5-7.5 ppm), with a distinct splitting pattern due to the halogen substitution

Carbon (¹³C) NMR would reveal:

  • Signals for the ethyl carbon atoms (approximately 10-15 ppm for CH₃ and 50-55 ppm for CH₂)

  • Piperazine carbon signals (typically 40-55 ppm)

  • Aromatic carbon signals (110-150 ppm), with the carbon atoms bearing halogens showing characteristic chemical shifts

Mass Spectrometry

The mass spectrum would be expected to show:

  • Molecular ion peaks reflecting the isotope patterns of bromine and chlorine

  • Characteristic fragmentation patterns, potentially including loss of the ethyl group and fragmentation of the piperazine ring

  • Isotope patterns distinctive of compounds containing both bromine and chlorine

Infrared Spectroscopy

Key infrared absorption bands would likely include:

  • C-H stretching vibrations (approximately 2800-3000 cm⁻¹)

  • C=C stretching of the aromatic ring (1400-1600 cm⁻¹)

  • C-N stretching vibrations (1200-1350 cm⁻¹)

  • C-Halogen stretching vibrations (C-Br: 500-750 cm⁻¹; C-Cl: 600-800 cm⁻¹)

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